molecular formula C18H18N4S B5820502 2-(4-Allyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 579443-79-1

2-(4-Allyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B5820502
CAS No.: 579443-79-1
M. Wt: 322.4 g/mol
InChI Key: FKCKXGBTWGYGDS-UHFFFAOYSA-N
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Description

2-(4-Allyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

The synthesis of 2-(4-Allyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

2-(4-Allyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the allyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

2-(4-Allyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Allyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The compound may also interfere with DNA and RNA synthesis, leading to its antiviral and anticancer effects. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-(4-Allyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine include other 1,2,4-triazole derivatives, such as:

  • 4-Allyl-3-[(2-methylbenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole
  • Ethyl 2-((4-allyl-5-((diphenylphosphoryl)-methyl)-4H-1,2,4-triazole-3-yl)thio)acetate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity .

Properties

IUPAC Name

2-[5-[(2-methylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S/c1-3-12-22-17(16-10-6-7-11-19-16)20-21-18(22)23-13-15-9-5-4-8-14(15)2/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCKXGBTWGYGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2CC=C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579443-79-1
Record name 2-(4-ALLYL-5-((2-METHYLBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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